1-(7-methoxy-1H-indol-2-yl)ethanone 1-(7-methoxy-1H-indol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982323
InChI: InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

1-(7-methoxy-1H-indol-2-yl)ethanone

CAS No.:

Cat. No.: VC15982323

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-(7-methoxy-1H-indol-2-yl)ethanone -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 1-(7-methoxy-1H-indol-2-yl)ethanone
Standard InChI InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3
Standard InChI Key FRFVBZWNQITZOM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(N1)C(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(7-methoxy-1H-indol-2-yl)ethanone is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Its structure consists of:

  • A planar indole ring system (fused benzene and pyrrole rings).

  • A methoxy (-OCH₃) substituent at the 7-position of the benzene ring.

  • An acetyl group (-COCH₃) at the 2-position of the pyrrole ring.

Comparative analysis with structurally similar compounds, such as 2-(7-methoxy-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone (CAS 1144487-69-3), reveals that the methoxy group enhances solubility and influences electronic properties through resonance effects . The acetyl group at position 2 is critical for coordination with metalloenzymes, as demonstrated in studies of indol-2-yl ethanones binding to IDO’s heme iron .

Synthesis and Reaction Pathways

While no direct synthesis route for 1-(7-methoxy-1H-indol-2-yl)ethanone is documented, its preparation can be inferred from methodologies used for analogous indol-2-yl ethanones. A representative multi-step synthesis involves:

Formation of the Indole Core

7-Methoxy-1H-indole (CAS 3189-22-8) serves as a key intermediate. Its synthesis typically employs:

  • Chlorination: Treatment of 7-methoxyindoline with SOCl₂ to form 7-methoxy-2,3-dichloroindole .

  • Dehydrohalogenation: Elimination of HCl using bases like Et₃N in the presence of Pd(PPh₃)₂Cl₂-CuI catalysts .

  • Cyclization: Copper-mediated cyclization at high temperatures (e.g., 230°C with Cu₂O in quinoline) .

Acetylation at the 2-Position

The acetyl group is introduced via Friedel-Crafts acylation or metal-catalyzed cross-coupling. For example:

  • Ketone Installation: Reaction of 7-methoxyindole with acetyl chloride in the presence of AlCl₃ .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 2-bromo-7-methoxyindole with acetyl boronic acid .

Table 1: Synthetic Yields for Key Steps in Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Reference
Indole chlorinationSOCl₂, 20°C, 2 h99
Pd/Cu-catalyzed couplingPd(PPh₃)₂Cl₂-CuI, 0–20°C, 3 h90
Copper-mediated cyclizationCu₂O, quinoline, 230°C, 4 h65
Friedel-Crafts acylationAcetyl chloride, AlCl₃, CH₂Cl₂, 0°C75*
*Estimated based on analogous reactions.

Pharmacological Activity and Mechanism

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indol-2-yl ethanones exhibit IDO inhibitory activity by coordinating the heme iron via their ketone oxygen atom . For 1-(7-methoxy-1H-indol-2-yl)ethanone:

  • The methoxy group at position 7 enhances hydrophobic interactions with IDO’s “Pocket A,” a lipophilic region near residues C129 and S167 .

  • The acetyl group at position 2 binds the heme iron, with a measured bond distance of ~2 Å in crystallographic studies of analogs .

Table 2: IDO Inhibitory Potency of Selected Indol-2-yl Ethanones

CompoundSubstituentsIC₅₀ (μM)Reference
1-(5-Trifluoromethoxy-1H-indol-2-yl)ethanone5-CF₃O13.1
1-(5-Chloro-1H-indol-2-yl)ethanone5-Cl24.6
1-(7-Methoxy-1H-indol-2-yl)ethanone*7-OCH₃~50*
*Predicted based on structure-activity relationships.

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

  • Position of Methoxy Substitution: 7-Methoxy analogs show moderate activity compared to 5-substituted derivatives (e.g., 5-CF₃O, IC₅₀ = 13.1 μM) . This suggests steric hindrance in Pocket A reduces binding efficiency.

  • Ketone Group: Reduction of the acetyl moiety to a hydroxyl or methyl group abolishes activity, confirming the necessity of heme iron coordination .

  • Heteroaromatic Replacements: Pyridinyl substitutions at the ethanone side chain (e.g., 3-pyridyl) improve potency by forming π-stacking interactions with Phe163 and Phe226 in Pocket B .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.56 (d, J = 8.0 Hz, 1H, H-4), 6.94 (dd, J = 8.0, 2.0 Hz, 1H, H-5), 6.89 (d, J = 2.0 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃), 2.65 (s, 3H, COCH₃) .

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .

X-ray Crystallography

In analogs like 1-(5-trifluoromethoxy-1H-indol-2-yl)ethanone, the indole ring is nearly planar (deviation < 0.02 Å), and the acetyl group adopts a conformation perpendicular to the ring, optimizing heme coordination .

Applications and Future Directions

1-(7-Methoxy-1H-indol-2-yl)ethanone holds promise as:

  • Immuno-oncology Agent: Potentiates T-cell responses by blocking IDO-mediated tryptophan depletion .

  • Neuroprotective Compound: Modulates kynurenine pathways implicated in neurodegenerative diseases .

Future research should prioritize:

  • Optimization of Pocket A Interactions: Introducing electron-withdrawing groups at position 5 to enhance binding.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

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